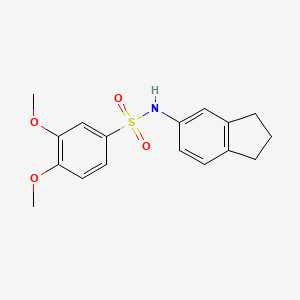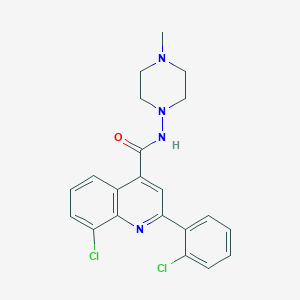
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide, also known as SU4312, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for scientific research. In
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in cancer cells. In addition, N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-angiogenic effects, making it a potential treatment for cancer and other diseases that involve abnormal blood vessel growth.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide involves the inhibition of receptor tyrosine kinases (RTKs), which are involved in various cellular processes, including cell growth, differentiation, and survival. N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide specifically targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), which are all involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activation of RTKs, leading to the inhibition of downstream signaling pathways involved in cell growth and survival. In addition, N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide has been found to induce apoptosis in cancer cells and inhibit angiogenesis, leading to the inhibition of tumor growth. Furthermore, N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide is its specificity for RTKs involved in angiogenesis and tumor growth, making it a valuable tool for studying these processes in vitro and in vivo. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments. In addition, the high cost of N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide can also be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of RTKs, which could lead to more effective treatments for cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide and its potential therapeutic applications. Finally, the use of N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide in combination with other drugs or treatment modalities could also be explored as a potential strategy for improving treatment outcomes in various diseases.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-9-8-15(11-17(16)22-2)23(19,20)18-14-7-6-12-4-3-5-13(12)10-14/h6-11,18H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVWULWKJZEWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-adamantyl)-N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]acetohydrazide](/img/structure/B4279611.png)

![2-cyano-3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4279620.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4279625.png)
![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4279635.png)
![3-({[2-(phenylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279637.png)
![2-(4-bromo-2-chlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4279640.png)
![5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4279643.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4279659.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B4279663.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4279671.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4279675.png)
